1H-Indene-1-carboxylic acid, often referred to as indene carboxylic acid, is a crucial compound in the realm of photolithography and resist technology. [] It is a photoproduct generated from the photolysis of diazonaphthoquinone sulfonate (DNQ) compounds, which are widely employed as photoactive components in positive photoresists. [, ] Essentially, 1H-indene-1-carboxylic acid acts as a solubility switch, transforming exposed regions of photoresists into a base-soluble form. This solubility change is pivotal for the development process, enabling the creation of intricate patterns on substrates. [, ]
A novel synthesis method for 3-oxo-1H-indene-1-carboxylic acid derivatives, structurally similar to 1H-indene-1-carboxylic acid, has been reported. [] This method involves monobromination of the corresponding 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid with bromine, followed by dehydrobromination using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). [] Optimization of the bromination conditions through orthogonal experiments yielded impressive results, achieving a 97% yield. []
The primary chemical reaction involving 1H-indene-1-carboxylic acid is its formation from the photolysis of diazonaphthoquinone sulfonates (DNQs). [, ] This reaction, central to positive photoresist technology, involves the UV light-induced decomposition of DNQ, releasing nitrogen gas and forming a reactive ketene intermediate. [, ] This ketene intermediate then reacts with water, leading to the formation of 1H-indene-1-carboxylic acid. [, ]
It is crucial to note that the photolysis of DNQs can lead to side reactions, yielding products other than 1H-indene-1-carboxylic acid. [, ] These side reactions, influenced by factors like the matrix or solvent, can result in the formation of fragmentation products, dimers, and azo-coupling products. [, ] The presence of these side products, often fluorescent, can influence the spatial resolution of photoresists. [, ]
Unexposed DNQ acts as a dissolution inhibitor, limiting the solubility of the resist in alkaline developers. [, ] This inhibition is attributed to the presence of the diazonaphthoquinone group. [, ]
Upon exposure to UV light, DNQ undergoes photolysis, converting into 1H-indene-1-carboxylic acid. [, ] This transformation significantly enhances the solubility of the exposed resist regions in alkaline developers. [, ]
The difference in solubility between exposed (containing 1H-indene-1-carboxylic acid) and unexposed (containing DNQ) regions forms the basis of pattern formation in positive photoresists. [, ]
The primary application of 1H-indene-1-carboxylic acid is in the field of photolithography and microlithography. [, ] As a photoproduct of DNQ, it plays a critical role in positive photoresists, enabling the creation of high-resolution patterns on substrates. [, ] These patterns are essential for manufacturing integrated circuits, microchips, and other microelectronic devices. [, ]
1H-indene-1-carboxylic acid is also employed in image reversal techniques, a process that modifies positive photoresists to produce negative images. [, ] This technique offers advantages like improved resolution, sidewall angles, and process latitude. [, ]
Research indicates that the selective silylation properties of 1H-indene-1-carboxylic acid, in contrast to its DNQ precursor, can be exploited in dry developable resist systems. [] This approach offers potential advancements in lithographic processes. []
Future research could focus on optimizing the photolysis efficiency of DNQ to maximize the yield of 1H-indene-1-carboxylic acid, potentially leading to faster resist processing times and improved resolution. []
Exploring alternative synthesis pathways for 1H-indene-1-carboxylic acid or structurally similar compounds could lead to the development of novel photoresist formulations with enhanced properties, such as improved sensitivity, resolution, and etch resistance. [, ]
Further investigation into the selective silylation properties of 1H-indene-1-carboxylic acid could lead to the development of optimized dry developable resist systems, offering advantages in terms of reduced environmental impact and improved process efficiency. []
A deeper understanding of the factors influencing side reactions during DNQ photolysis could pave the way for strategies to minimize their occurrence, leading to enhanced resist performance and resolution. [, ]
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